N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the dimethyl groups at the 5 and 7 positions. The piperidin-1-ylsulfonyl group is then attached to the benzamide moiety through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzothiazole ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioimaging agent due to its unique structural properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes, receptors, or other proteins, modulating their activity. The piperidin-1-ylsulfonyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzothiazolium iodide: Shares the benzothiazole core but differs in its substituents and overall structure.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Similar in having a benzothiazole-related structure but with different functional groups.
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)22-21(28-19)23-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWWCILSCCHDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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